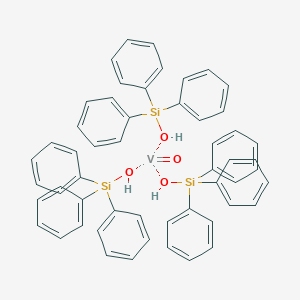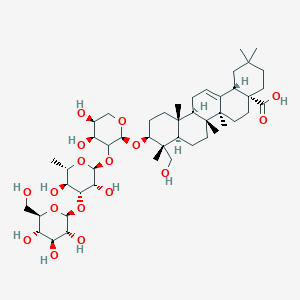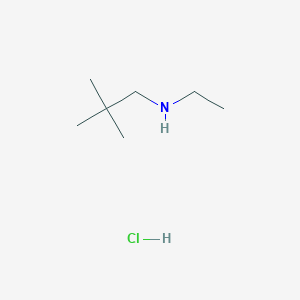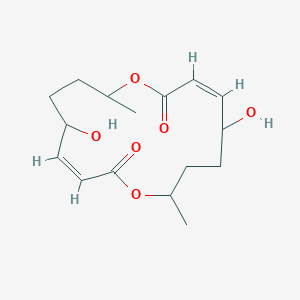
Tris(triphenylsiloxy)vanadium oxide
描述
Tris(triphenylsiloxy)vanadium oxide, also known as oxotris(triphenylsilanolato)vanadium, is an organometallic compound with the molecular formula C54H45O4Si3V and a molecular weight of 893.13 g/mol . This compound is characterized by its solid form and melting point of 224-226°C . It is primarily used as a catalyst in various chemical reactions.
准备方法
The synthesis of tris(triphenylsiloxy)vanadium oxide typically involves the reaction of vanadium pentoxide (V2O5) with triphenylsilanol (Ph3SiOH) under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反应分析
Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form lower oxidation state vanadium compounds.
Substitution: The triphenylsiloxy groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:
Biology: Its catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for drug development.
Industry: It is used in industrial processes for the synthesis of complex organic molecules and materials.
作用机制
The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .
相似化合物的比较
Tris(triphenylsiloxy)vanadium oxide can be compared with other similar organometallic compounds, such as:
- Tris(triphenylsilyl)chromate
- Tris(triphenylsilyl)rhenium
- Tris(triphenylsilyl)platinum
These compounds share similar structural features but differ in their metal centers, leading to variations in their catalytic properties and applications. This compound is unique due to its specific catalytic activity and stability under various reaction conditions .
属性
IUPAC Name |
hydroxy(triphenyl)silane;oxovanadium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZUWDMQWHMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48O4Si3V | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319734 | |
| Record name | Triphenylsilanol--oxovanadium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-50-9 | |
| Record name | Triphenylsilanol--oxovanadium (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-N-{2-[(3-hydroxypropyl)amino]-1-methyl-2-oxoethyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B241989.png)
![7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241996.png)
![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)

![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242038.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B242046.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B242048.png)
![6-(furan-2-yl)-9-(4-hydroxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B242052.png)
![2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B242056.png)
